prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate can be achieved through esterification reactions. One possible route involves the reaction of prop-2-enyl alcohol with (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization would be essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of fragrances, flavors, or other specialty chemicals.
Mechanism of Action
The mechanism by which prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate exerts its effects would depend on its specific interactions with molecular targets. Typically, esters can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate
- Ethyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate
- Propyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate
Uniqueness
Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate may have unique properties due to the presence of the prop-2-enyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-13-25-20(23)17(14-15-9-5-4-6-10-15)21-19(22)16-11-7-8-12-18(16)24-2/h3-12,14H,1,13H2,2H3,(H,21,22)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFCCIDFKBIAEU-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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